molecular formula C8H11N3OS3 B2467208 N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide CAS No. 1445610-66-1

N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide

Cat. No. B2467208
CAS RN: 1445610-66-1
M. Wt: 261.38
InChI Key: UKHKRAHLFOPLAU-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide, also known as TTA-A2, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TTA-A2 is a member of the thiazolidinedione class of drugs and has been shown to have potent anti-inflammatory and anti-cancer properties.

Mechanism of Action

N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide exerts its anti-cancer effects by inhibiting the activity of PPARγ (peroxisome proliferator-activated receptor gamma), a transcription factor that is involved in the regulation of cell growth and differentiation. N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide also inhibits the activity of NF-κB (nuclear factor kappa B), a protein that is involved in the regulation of inflammation and immune response. By inhibiting these proteins, N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide can induce apoptosis in cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide has also been shown to reduce lipid accumulation in the liver, making it a potential therapeutic agent for non-alcoholic fatty liver disease.

Advantages and Limitations for Lab Experiments

One advantage of N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide is its potency in inducing apoptosis in cancer cells, making it a valuable tool in cancer research. However, N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide has limited solubility in water, which can make it difficult to administer in animal studies. Additionally, N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

Future research on N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide could focus on its potential therapeutic applications in diseases such as diabetes, non-alcoholic fatty liver disease, and inflammatory bowel disease. Additionally, further studies could investigate the safety and efficacy of N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide in clinical trials. Finally, the development of more soluble analogs of N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide could improve its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide involves the reaction of 2-aminothiazole with 1,2,5-thiadiazepane-5-carboxylic acid, followed by the addition of thionyl chloride to form the desired compound. The purity of N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide can be increased through recrystallization and column chromatography techniques.

Scientific Research Applications

N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide has been extensively studied in the field of cancer research due to its ability to inhibit the growth of cancer cells. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer. N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS3/c12-8(10-7-9-1-4-13-7)11-2-5-14-15-6-3-11/h1,4H,2-3,5-6H2,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHKRAHLFOPLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSCCN1C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide

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